An In-depth Technical Guide to Methyl 3-bromo-6-cyanopyridine-2-carboxylate (CAS 61880-93-1): A Versatile Heterocyclic Building Block for Drug Discovery
An In-depth Technical Guide to Methyl 3-bromo-6-cyanopyridine-2-carboxylate (CAS 61880-93-1): A Versatile Heterocyclic Building Block for Drug Discovery
This guide provides a comprehensive technical overview of Methyl 3-bromo-6-cyanopyridine-2-carboxylate, a key heterocyclic intermediate for researchers, scientists, and professionals in drug development. We will delve into its synthesis, characterization, reactivity, and applications, with a focus on providing practical, field-proven insights.
Introduction and Significance
Methyl 3-bromo-6-cyanopyridine-2-carboxylate is a polysubstituted pyridine derivative that serves as a valuable scaffold in medicinal chemistry. The pyridine ring is a prevalent motif in numerous FDA-approved drugs, highlighting its importance in the development of therapeutic agents.[1][2] This compound's synthetic utility is derived from its unique combination of functional groups:
-
A Bromo Substituent: Positioned at the 3-position, the bromine atom is a versatile handle for a wide array of cross-coupling reactions, enabling the introduction of diverse molecular fragments.
-
A Cyano Group: The electron-withdrawing nature of the cyano group at the 6-position influences the reactivity of the pyridine ring and can be a precursor for other functional groups.
-
A Methyl Ester: The ester at the 2-position provides a site for derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation.
This strategic arrangement of functional groups makes Methyl 3-bromo-6-cyanopyridine-2-carboxylate a highly sought-after intermediate for the synthesis of complex molecules with potential biological activity.
Synthesis and Purification
A robust and reliable synthesis of Methyl 3-bromo-6-cyanopyridine-2-carboxylate is crucial for its application in research and development. A highly plausible and efficient method is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by substitution.[3][4][5][6]
Proposed Synthetic Pathway: The Sandmeyer Reaction
The synthesis commences with the corresponding amino-substituted pyridine, Methyl 3-amino-6-cyanopyridine-2-carboxylate. This precursor undergoes a two-step, one-pot transformation to yield the target compound.
Caption: Synthetic workflow for the target compound.
Detailed Experimental Protocol: Sandmeyer Reaction
Materials:
-
Methyl 3-amino-6-cyanopyridine-2-carboxylate
-
Hydrobromic acid (48% aqueous solution)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Deionized water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve Methyl 3-amino-6-cyanopyridine-2-carboxylate in a 48% aqueous hydrobromic acid solution.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite in a minimal amount of cold deionized water and add it dropwise to the reaction mixture via the dropping funnel, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is typically observed by a slight color change.[7]
-
Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full conversion to the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with continuous stirring. Effervescence (evolution of nitrogen gas) should be observed.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield Methyl 3-bromo-6-cyanopyridine-2-carboxylate as a solid.
-
Physicochemical and Spectroscopic Characterization
Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₅BrN₂O₂ |
| Molecular Weight | 241.05 g/mol |
| Appearance | Off-white to light yellow solid |
| Melting Point | 100-110 °C (estimated based on similar structures[8]) |
| Solubility | Soluble in dichloromethane, ethyl acetate, methanol[8] |
Spectroscopic Data (Predicted)
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0-8.2 | d | 1H | H-4 | The proton at the 4-position is deshielded by the adjacent electron-withdrawing cyano group and the ester functionality. |
| ~7.8-8.0 | d | 1H | H-5 | The proton at the 5-position is deshielded by the pyridine nitrogen and the adjacent bromo substituent. |
| ~4.0 | s | 3H | -OCH₃ | The methyl protons of the ester group will appear as a singlet in a typical downfield region for esters. |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~164-166 | C=O | The carbonyl carbon of the ester is significantly deshielded. |
| ~150-152 | C-2 | The carbon bearing the ester group is deshielded by the nitrogen and the carbonyl. |
| ~145-148 | C-6 | The carbon attached to the cyano group is deshielded. |
| ~140-142 | C-4 | Aromatic carbon deshielded by the cyano group. |
| ~130-132 | C-5 | Aromatic carbon deshielded by the bromine atom. |
| ~118-120 | C-3 | The carbon attached to the bromine atom. |
| ~115-117 | C≡N | The carbon of the cyano group. |
| ~53-55 | -OCH₃ | The methyl carbon of the ester group. |
Mass Spectrometry (EI-MS):
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| m/z | Ion | Notes |
| 240/242 | [M]⁺ | Molecular ion peak with a characteristic M+2 isotopic pattern for bromine. |
| 212/214 | [M - CO]⁺ | Loss of carbon monoxide. |
| 209/211 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |
| 181/183 | [M - COOCH₃]⁺ | Loss of the carbomethoxy radical. |
| 102 | [M - Br - COOCH₃]⁺ | Loss of the bromine radical followed by the carbomethoxy radical. |
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Functional Group |
| ~2220-2240 | C≡N stretch |
| ~1720-1740 | C=O stretch (ester) |
| ~1550-1600 | C=C and C=N stretching (aromatic ring) |
| ~1200-1300 | C-O stretch (ester) |
| ~550-650 | C-Br stretch |
Chemical Reactivity and Synthetic Applications
The synthetic versatility of Methyl 3-bromo-6-cyanopyridine-2-carboxylate makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its reactivity is primarily centered around the bromine atom, which is amenable to various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds and is widely used in drug discovery to synthesize biaryl and heteroaryl scaffolds.[9][10][11][12][13]
Caption: Suzuki-Miyaura coupling workflow.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Methyl 3-bromo-6-cyanopyridine-2-carboxylate
-
Aryl or heteroaryl boronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%)
-
Base (e.g., Sodium carbonate, potassium carbonate, 2 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
-
To a reaction vessel, add Methyl 3-bromo-6-cyanopyridine-2-carboxylate, the aryl or heteroaryl boronic acid, and the base.
-
Degas the solvent system by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the degassed solvent to the reaction vessel, followed by the palladium catalyst.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl or heteroaryl product.
Other Potential Reactions
-
Nucleophilic Aromatic Substitution (SNAr): While less common for bromo-pyridines compared to their chloro- or fluoro- counterparts, under forcing conditions or with highly activated nucleophiles, the bromine atom can be displaced.[14][15][16][17][18] The electron-withdrawing cyano and ester groups enhance the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack.
-
Ester Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH, NaOH in a mixture of THF/water or methanol/water). This carboxylic acid can then be coupled with amines to form amides, a common functional group in pharmaceuticals.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling Methyl 3-bromo-6-cyanopyridine-2-carboxylate. Based on data for similar compounds, the following guidelines are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][19][20][21]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[1][19][20][21]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][19][20][21]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Methyl 3-bromo-6-cyanopyridine-2-carboxylate is a highly functionalized and versatile building block with significant potential in the field of drug discovery and organic synthesis. Its strategically positioned bromo, cyano, and methyl ester groups provide multiple avenues for chemical modification, enabling the rapid generation of diverse compound libraries for biological screening. This guide has provided a comprehensive overview of its synthesis, characterization, and reactivity, offering a valuable resource for scientists and researchers seeking to leverage its synthetic potential.
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